molecular formula C18H13F3N2O B2723729 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one CAS No. 922945-00-4

6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2723729
CAS No.: 922945-00-4
M. Wt: 330.31
InChI Key: WZNDTERUWNPTEU-UHFFFAOYSA-N
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Description

6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. This compound features a pyridazinone core substituted with phenyl and trifluoromethylphenyl groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Properties

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-4-5-13(11-15)12-23-17(24)10-9-16(22-23)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDTERUWNPTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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